

# Application Note: $\beta$ -NADH-13C5 in Advanced NMR Spectroscopy

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## Compound of Interest

Compound Name:  $\beta$ -NADH-13C5 Disodium Salt

Cat. No.: B1158510

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## Executive Summary

$\beta$ -NADH-13C5 is a stable isotope-labeled coenzyme primarily used to overcome the spectral complexity and low sensitivity inherent in analyzing biological matrices.[1] By incorporating five

C atoms into the ribose ring (typically the adenosine or nicotinamide ribose), this reagent serves as a background-free probe for ligand-binding studies, conformational analysis, and real-time metabolic monitoring.[1] Unlike standard

<sup>1</sup>H NMR, which suffers from severe overlap in the carbohydrate region (3.5–6.0 ppm),

<sup>13</sup>C-filtered NMR of  $\beta$ -NADH-13C5 allows for precise tracking of the cofactor's redox state and binding environment without interference from host proteins or complex media.[1]

## Technical Specifications & Chemical Identity

- Compound Name:  $\beta$ -NADH-13C5 (Reduced form)[1]
- Labeling Pattern: [Ribose-

C

]-NADH. The five carbons of the ribose sugar are

C-enriched (>98%).[\[1\]](#)[\[2\]](#)

- Chemical Shift Reference:
  - C1' (Anomeric): ~88–95 ppm (Sensitive to glycosidic bond conformation).[\[1\]](#)
  - C2'–C5': ~60–85 ppm (Sensitive to sugar puckering, C2'-endo vs. C3'-endo).[\[1\]](#)
- Stability: Acid Labile. NADH rapidly degrades to ADPR (Adenosine Diphosphate Ribose) and nicotinamide below pH 7.0.[\[1\]](#)
- Key Advantage: The C label enables inverse-detected heteronuclear NMR (e.g., H-C HSQC), providing a >30-fold sensitivity gain over direct C detection while eliminating background signals from non-labeled metabolites.[\[1\]](#)

## Core Applications

### A. Structural Biology: Ligand-Protein Binding (K Determination)

The ribose moiety of NADH is a critical recognition motif for dehydrogenases (e.g., Lactate Dehydrogenase [LDH], Malate Dehydrogenase [MDH]).[\[1\]](#) Upon binding, the ribose ring undergoes a conformational shift (e.g., from C2'-endo to C3'-endo).[\[1\]](#)

- Mechanism: The C chemical shifts of the labeled ribose change significantly upon protein binding due to the alteration in the electronic environment and ring geometry.
- Method: Chemical Shift Perturbation (CSP) titration.[\[1\]](#)
- Advantage: Allows determination of the dissociation constant (

) and exchange rates (

) in the presence of high concentrations of protein, which would obscure the ligand signal in standard

<sup>1</sup>H NMR.

## B. Real-Time Enzymatic Kinetics

Monitoring the conversion of NADH to NAD

in real-time.[1]

- Mechanism: The

<sup>1</sup>C signals of the reduced nicotinamide ribose (in NADH) differ from those of the oxidized form (NAD

).

- Application: Measuring reaction velocities (

) of mutant enzymes where optical density (OD

) is unreliable due to turbidity or interference.

## C. Quantitative Metabolomics (qNMR)

Used as an Internal Standard for quantifying cellular NAD(H) pools.[1]

- Workflow: Spike a known concentration of  $\beta$ -NADH-<sup>13</sup>C<sub>5</sub> into a cell lysate.

- Benefit: The labeled satellites are distinct from endogenous

<sup>13</sup>C-NADH, allowing precise quantification via isotope ratio analysis without the need for external calibration curves.[1]

## Experimental Protocols

### Protocol 1: Enzyme Binding Study via 2D <sup>1</sup>H- <sup>13</sup>C HSQC

Objective: Determine the

of NADH binding to a target dehydrogenase.

## Materials:

- Ligand:  $\beta$ -NADH-13C5 (10 mM stock in 50 mM Tris-d11, pH 8.0).
- Protein: Purified Dehydrogenase (e.g., LDH), 0.1–1.0 mM in NMR buffer.[1]
- Buffer: 50 mM Phosphate or Tris-d11 (pH 7.5), 100 mM NaCl, 10% D

O, 0.02% NaN

. [1]

- Critical: Avoid acidic buffers (pH < 7. [1]0) to prevent NADH oxidation. [1]

## Step-by-Step Workflow:

- Sample Preparation:
  - Prepare a 500  $\mu$ L sample containing 200  $\mu$ M  $\beta$ -NADH-13C5. [1]
  - Acquire a reference  $^1$ H- $^{13}$ C HSQC spectrum (Zero Point). [1]
- Titration:
  - Sequentially add protein to the NADH sample to achieve Ligand:Protein ratios of 50:1, 20:1, 10:1, 2:1, and 1:1. [1]
  - Note: Keep the volume change <5% using a concentrated protein stock.
- Acquisition Parameters (600 MHz Spectrometer):
  - Pulse Sequence: hsqcetgp (Sensitivity-enhanced HSQC with gradients).

- Scans (NS): 8–16 (Sufficient due to C enrichment).
- TD (Points): 2048 (F2, H) x 128 (F1, C).[1]
- D1 (Relaxation Delay): 1.5 s.
- Data Analysis:
  - Track the movement of the C1' anomeric cross-peak.
  - Plot the Chemical Shift Change ( ) vs. Protein Concentration.[1]
  - Fit to a standard binding isotherm equation to extract .[1]

## Protocol 2: Real-Time Redox Monitoring

Objective: Monitor the LDH-catalyzed conversion of Pyruvate to Lactate.

- Reaction Mix:
  - Buffer: 50 mM Potassium Phosphate, pH 7.4, 37°C.[1]
  - Substrate: 10 mM Pyruvate.[1]
  - Cofactor: 5 mM  $\beta$ -NADH-13C5.[1]
- Initiation:
  - Add LDH (10 units) directly into the NMR tube.[1]
  - Rapidly mix by inversion.

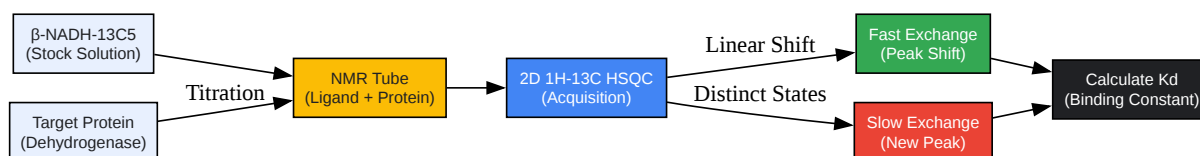
- Acquisition:
  - Run a series of 1D C-filtered H spectra (e.g., zgpgpg or isotope-filtered spin-echo) every 30 seconds.
  - Observation: Watch the decay of the NADH ribose signals and the appearance of NAD ribose signals. The chemical shift of the nicotinamide C4 proton also shifts dramatically, but the C-filter ensures you only see the exogenous tracer.

## Visualization of Workflows

### Figure 1: Ligand Binding & Exchange Dynamics

This diagram illustrates the NMR workflow for determining binding constants using

C-labeled NADH.[1]

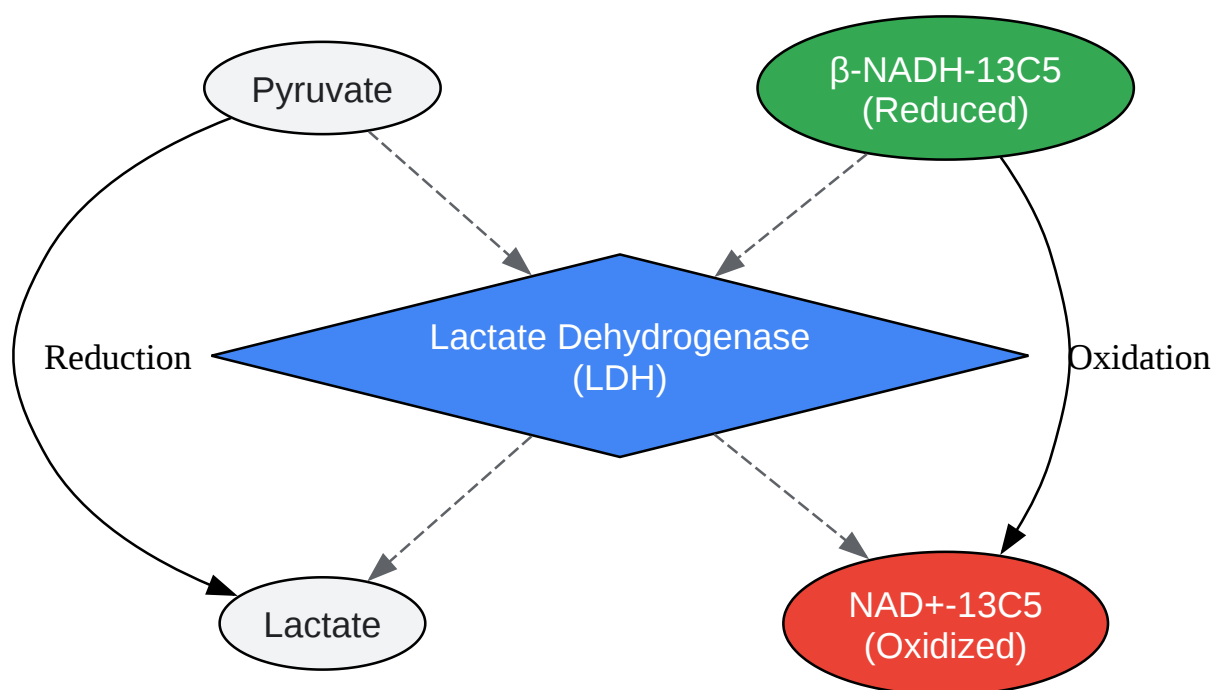


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Caption: Workflow for NMR titration. Fast exchange results in a weighted average shift; slow exchange shows distinct bound/free populations.

### Figure 2: Metabolic Redox Cycling Pathway

The conversion tracked by the labeled cofactor.[3]



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Caption: The LDH reaction couples Pyruvate reduction with NADH oxidation.[1] <sup>13</sup>C-NADH allows specific monitoring of the cofactor turnover.

## Troubleshooting & Best Practices

Issue	Probable Cause	Solution
Rapid Signal Loss	Acidic pH (< 7.[1]0)	Buffer with 50 mM Tris or Phosphate at pH 8.0. Store stocks at -80°C.
Broad Peaks	Intermediate Exchange	Change temperature ( $\pm 5^{\circ}\text{C}$ ) to shift exchange regime or increase ligand excess.
Multiple Peaks	Anomerization	Ensure pure $\beta$ -anomer is used; -NADH is biologically inactive but may appear in old stocks. [1]
Water Signal	Inadequate Suppression	Use excitation sculpting or gradients (zgpgpg) for 1D; ensure 10% D  O lock.

## References

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## Sources

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- [2. isotope.com \[isotope.com\]](#)
- [3. pharmaffiliates.com \[pharmaffiliates.com\]](#)
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